2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione
Description
2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of benzothiazole derivatives.
Properties
IUPAC Name |
2-(2-butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-2-3-10-24-19-20-15-9-8-12(11-16(15)25-19)21-17(22)13-6-4-5-7-14(13)18(21)23/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWRAKILQKYPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under acidic conditions to facilitate the formation of the benzothiazole ring. Industrial production methods may involve one-pot multicomponent reactions, microwave irradiation, or molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may induce apoptosis by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione include other benzothiazole derivatives and isoindoline-1,3-dione derivatives. These compounds share similar chemical structures but may differ in their reactivity and applications. For example:
Benzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
Isoindoline-1,3-dione: Used in the development of herbicides, colorants, and polymer additives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
